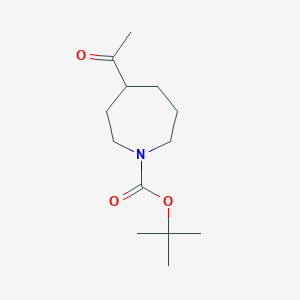

Tert-butyl 4-acetylazepane-1-carboxylate

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for Tert-butyl 4-acetylazepane-1-carboxylate is 1S/C13H23NO3/c1-10(15)11-6-5-8-14(9-7-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

Tert-butyl 4-acetylazepane-1-carboxylate is a light-red to brown sticky oil to semi-solid substance . It has a molecular weight of 241.33 g/mol . The compound should be stored in a refrigerator and shipped at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Chiral Esters : Tert-butyl 4-acetylazepane-1-carboxylate has been used in the preparation and stereoselective hydrogenation of chiral carboxylates, providing a formal entry to functional anti- and syn-3,5-dihydroxyesters. This process involves the preparation of new tert-butyl carboxylates from chloro-hydroxybutyrate and enolate, followed by hydrogenation with various catalysts to yield diastereomers of hydroxy-tetrahydrofuranyl acetates (Scheffler et al., 2002).

Alkylation of Acetates with Alcohols : The compound has been involved in the iridium-catalyzed alpha-alkylation of acetates using primary alcohols and diols, representing a novel method for the synthesis of carboxylates. This alkylation process uses tert-BuOK and IrCl(cod) to produce esters like tert-butyl hexanoate and di-tert-butyl tridecanoate (Iuchi, Obora, & Ishii, 2010).

Synthesis of Anticancer Intermediates : Tert-butyl 4-acetylazepane-1-carboxylate is a crucial intermediate for small molecule anticancer drugs. The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate from commercially available piperidin-4-ylmethanol includes steps like nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang et al., 2018).

Molecular Structure Studies : The crystal and molecular structure of tert-butyl 4-acetylazepane-1-carboxylate derivatives have been reported, providing insights into bond lengths, angles, and molecular packing, which are essential for understanding the chemical and physical properties of these compounds (Mamat, Flemming, & Köckerling, 2012).

Anticorrosive Applications : Tert-butyl 4-acetylazepane-1-carboxylate derivatives have been studied for their anticorrosive behavior on carbon steel in corrosive media. The compound showed a significant inhibition efficiency, indicating its potential use as a corrosion inhibitor (Praveen et al., 2021).

Safety And Hazards

Tert-butyl 4-acetylazepane-1-carboxylate is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves .

Zukünftige Richtungen

The future directions for Tert-butyl 4-acetylazepane-1-carboxylate are not explicitly mentioned in the available resources. As a chemical compound, its future applications would depend on ongoing research and development in relevant fields. It’s worth noting that the compound is available for purchase from various chemical suppliers, indicating its use in scientific research or industrial applications .

Eigenschaften

IUPAC Name |

tert-butyl 4-acetylazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-10(15)11-6-5-8-14(9-7-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNLWRZPRVEDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-acetylazepane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)

![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)

![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)